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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-6892, a potent and selective
full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). This
document collates critical data, outlines detailed experimental protocols for its characterization,
and visualizes its primary signaling pathway.

Core Compound Information

MK-6892 is an experimental drug investigated for its potential to lower blood lipid levels.[1] It
has demonstrated high affinity and potency for the GPR109A receptor, which is primarily
expressed in adipocytes and various immune cells.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical and pharmacological parameters of
MK-6892.
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Parameter Value Species Reference
CAS Number 917910-45-3 N/A [2][4]1[5]
Molecular Weight 386.40 g/mol N/A [2][41[5]
Molecular Formula C19H22N405 N/A [2]

Binding Affinity (Ki) 4 nM Human [1][4]
GTPyYS ECso 16 nM Human [1][4]
GTPyS ECso 240 nM Mouse [1][4]
GTPyS ECso 4.6 uM Rat [1][4]
GTPyS ECso 1.3 uM Dog [1][4]

Calcium Mobilization

74 nM Not Specified [1]
ECso

GPR109A Signaling Pathway

Activation of the GPR109A receptor by an agonist like MK-6892 initiates a primary signaling
cascade through the inhibitory G-protein, Gai. This leads to the inhibition of adenylyl cyclase, a
reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid
metabolism. A secondary pathway involving B-arrestin has also been identified, which is
associated with the flushing side effect observed with niacin, another GPR109A agonist.
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Click to download full resolution via product page
GPR109A receptor activation pathway by MK-6892.

Experimental Protocols

The characterization of MK-6892 involves several key in vitro and in vivo assays. The
methodologies for these are detailed below.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of MK-6892 for the GPR109A
receptor.

o Objective: To quantify the affinity of MK-6892 by measuring its ability to displace a known
radiolabeled ligand, such as [3H]-nicotinic acid, from the GPR109A receptor.

o Materials:

o Cell membranes prepared from a cell line stably expressing the human GPR109A receptor
(e.g., CHO-K1, HEK293).

[¢]

[3H]-nicotinic acid as the radioligand.

[e]

Unlabeled MK-6892 as the competing compound.

[e]

Binding Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM CacClz, pH 7.4).

o

Wash Buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

[¢]

96-well microplates and glass fiber filters.

Scintillation counter.

[¢]

e Procedure:

o In a 96-well plate, reactions are set up in triplicate.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b609098?utm_src=pdf-body-img
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Total Binding wells contain the GPR109A-expressing cell membranes, [3H]-nicotinic acid,
and binding buffer.

o Non-specific Binding wells contain the same components as the total binding wells, plus a
high concentration of unlabeled nicotinic acid to saturate the receptors.

o Competition wells contain the cell membranes, [3H]-nicotinic acid, and varying
concentrations of MK-6892.

o The plate is incubated to allow the binding to reach equilibrium.

o The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell
membranes with the bound radioligand.

o The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

o The radioactivity retained on the filters is measured using a scintillation counter.

o Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The concentration of MK-6892 that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.[4]

[3°S]GTPYS Binding Assay

This functional assay measures the activation of the GPR109A receptor by MK-6892 through
its stimulation of G-protein activity.

o Objective: To determine the potency (ECso) and efficacy of MK-6892 as a GPR109A agonist
by quantifying the binding of the non-hydrolyzable GTP analog, [3°*S]GTPYS, to activated Gai
proteins.

e Materials:
o Cell membranes from GPR109A-expressing cells.

o [BS]GTPYS.
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[e]

Unlabeled GTPyS.

o

Guanosine diphosphate (GDP).

[¢]

Varying concentrations of MK-6892.

[¢]

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgClz, pH 7.4).

[e]

96-well microplates.

o

Microplate scintillation counter or filtration apparatus.

e Procedure:

o Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive
state.

o The membranes are then incubated in the assay buffer with varying concentrations of MK-
6892.

o [3S]GTPYS is added to the wells to initiate the binding reaction.

o The plate is incubated at room temperature to allow for agonist-stimulated binding of
[3>S]GTPYS to the Ga subunits.

o The reaction is terminated, and the amount of bound [3>*S]GTPyS is quantified. This can be
done either by filtration (similar to the binding assay) or by using a homogeneous method
like a Scintillation Proximity Assay (SPA).

o Data Analysis: The amount of bound [3>*S]GTPyS is plotted against the log concentration of
MK-6892. A sigmoidal dose-response curve is fitted to the data to determine the ECso (the
concentration of MK-6892 that produces 50% of the maximal response) and the Emax (the
maximum possible effect).[4][6][7]

In Vivo Free Fatty Acid (FFA) Suppression Assay

This assay evaluates the in vivo efficacy of MK-6892 by measuring its ability to reduce plasma
free fatty acid levels, a key downstream effect of GPR109A activation in adipocytes.
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o Objective: To assess the antilipolytic activity of MK-6892 in an animal model (e.g., mice, rats,
or dogs).

o Materials:
o Test animals (e.g., C57BL/6 mice).

MK-6892 formulated for oral administration.

[¢]

Vehicle control.

[e]

[e]

Blood collection supplies (e.g., EDTA-coated tubes).

(¢]

A commercially available Free Fatty Acid Assay Kit.
e Procedure:
o Animals are fasted or fed depending on the experimental design.
o Abaseline blood sample is collected.
o Animals are orally administered either the vehicle control or a specific dose of MK-6892.

o Blood samples are collected at various time points after administration (e.g., 15, 30, 60,
120 minutes).

o Plasma is separated from the blood samples by centrifugation.

o The concentration of free fatty acids in the plasma samples is determined using a
guantitative assay Kkit.

o Data Analysis: The percentage reduction in plasma FFA levels at each time point is
calculated relative to the baseline levels and compared between the MK-6892 treated group
and the vehicle control group. This data demonstrates the dose-dependent and time-course
effects of the compound on lipolysis in vivo.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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GPR109A Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609098#mk-6892-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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